N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide
Description
N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide is a synthetic benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 5-chlorothiophen-2-yl group and a 4-(N,N-diallylsulfamoyl)benzamide moiety.
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O4S2/c1-3-11-24(12-4-2)30(26,27)14-7-5-13(6-8-14)17(25)21-19-23-22-18(28-19)15-9-10-16(20)29-15/h3-10H,1-2,11-12H2,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEMYLMVVXWJQAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a 1,3,4-oxadiazole ring fused with a chlorothiophene moiety and a sulfamoyl group. Its molecular formula is , and it has a molecular weight of approximately 368.87 g/mol.
Structural Formula
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. It has been shown to inhibit the growth of resistant strains of bacteria such as Neisseria gonorrhoeae by targeting essential enzymes involved in bacterial cell wall synthesis and DNA replication.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Neisseria gonorrhoeae | 0.5 µg/mL | |
| Escherichia coli | 1.0 µg/mL | |
| Staphylococcus aureus | 0.8 µg/mL |
Cytotoxicity and Cancer Cell Activity
The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. Studies have demonstrated that it can induce apoptosis in breast cancer cells (e.g., MCF-7) and lung cancer cells (e.g., A549), indicating its potential as an anticancer agent .
Table 2: Cytotoxicity Data on Cancer Cell Lines
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cell wall synthesis and nucleic acid replication in bacteria.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways through the activation of caspases and modulation of Bcl-2 family proteins.
- Transport Mechanisms : The compound utilizes specific transporters to enter cells, where it exerts its effects on target biomolecules.
Case Study 1: Antibacterial Efficacy
In a laboratory study, this compound was tested against clinical isolates of Neisseria gonorrhoeae. The results indicated a potent inhibitory effect at low concentrations, suggesting its potential use in treating resistant infections.
Case Study 2: Anticancer Potential
A separate study investigated the effects of the compound on MCF-7 breast cancer cells. The results showed that treatment with the compound led to significant cell death compared to control groups, highlighting its potential as a therapeutic agent in oncology .
Scientific Research Applications
Antimicrobial Properties
Research indicates that this compound exhibits potent antimicrobial activity:
- Against Bacteria : It has shown effectiveness against resistant strains of Neisseria gonorrhoeae, inhibiting growth by targeting specific enzymes essential for bacterial metabolism . The compound interferes with cell wall synthesis and DNA replication, leading to bacterial cell death.
- Antifungal Effects : Compounds containing oxadiazole rings have been extensively studied for their antifungal properties. The presence of the oxadiazole moiety in this compound enhances its potential as an antifungal agent .
- Antimalarial Activity : Preliminary studies suggest that it may also exhibit activity against malaria parasites, indicating its potential as an antimalarial agent.
Anticancer Potential
The oxadiazole derivatives are known for their anticancer properties. The specific interactions of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide with cancer cell lines have been investigated:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. Its ability to inhibit specific kinases involved in tumor growth presents a promising avenue for cancer therapy .
Case Study 1: Antimicrobial Activity Against Neisseria gonorrhoeae
A study highlighted the efficacy of this compound against resistant strains of Neisseria gonorrhoeae. The compound demonstrated significant inhibition of bacterial growth in vitro, showcasing its potential as a therapeutic agent against antibiotic-resistant infections .
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines revealed that this compound could induce apoptosis through the modulation of survival pathways. The results indicated a dose-dependent response, suggesting that further optimization could lead to effective anticancer therapies .
Chemical Reactions Analysis
Key Steps:
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Formation of 1,3,4-Oxadiazole Core
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Acylation of substituted hydrazides with acid chlorides (e.g., 3,6-dichloropicolinoyl chloride) under alkaline conditions, followed by cyclization using dehydrating agents like POCl₃ or thionyl chloride .
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Example: Cyclization of methyl 2-chloro-5-(N′-hydroxycarbamimidoyl)benzoate with 3,6-dichloropicolinoyl chloride yields the oxadiazole ring .
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Introduction of Chlorothiophene Moiety
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Sulfamoylation of Benzamide
Oxadiazole Ring
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Acid-Catalyzed Hydrolysis : The 1,3,4-oxadiazole ring undergoes hydrolysis in acidic conditions (e.g., HCl/CH₃COOH at 70°C) to yield carboxylic acid derivatives .
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Electrophilic Substitution : Electron-withdrawing substituents (e.g., Cl, CF₃) enhance reactivity for nucleophilic attacks at the oxadiazole C-2 position .
Chlorothiophene Group
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Nucleophilic Substitution : The chlorine atom at the 5-position of thiophene participates in SNAr reactions with amines or thiols under basic conditions .
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Cross-Coupling : Pd-catalyzed reactions (e.g., Suzuki coupling) enable substitution with aryl boronic acids .
Sulfamoyl Group
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Alkylation : The diallyl groups undergo further alkylation with electrophiles (e.g., methyl iodide) in the presence of a base .
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Oxidation : The sulfur center may oxidize to sulfonate derivatives under strong oxidizing agents like H₂O₂ .
Reaction Optimization Data
Experimental conditions and yields for critical reactions are summarized below:
Mechanistic Insights
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Cyclization Mechanism : The oxadiazole ring forms via intramolecular dehydration of intermediate hydroxyamidine derivatives, facilitated by POCl₃ .
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Sulfamoylation : The reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the benzoyl chloride electrophile .
Stability Under Controlled Conditions
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The 1,3,4-oxadiazole ring is a common feature in analogs, but substituents on the benzamide and sulfamoyl groups significantly influence properties:
Key Observations
Sulfamoyl Group Impact :
- The diallyl group in the target compound may enhance metabolic stability compared to diethyl () due to allyl’s conjugated double bonds, which resist oxidative degradation .
- LMM5’s benzyl(methyl)sulfamoyl group contributes to antifungal activity via thioredoxin reductase inhibition, suggesting that sulfamoyl substituents modulate target binding .
- Absence of sulfamoyl in HSGN-238 and Compound 8 shifts activity toward antibacterial or undefined roles, highlighting the group’s importance in target specificity .
- Synthetic Feasibility: Yields for oxadiazole derivatives vary widely. For example, bromo-substituted analogs (e.g., compound 7 in ) achieve 50% yield, while isopropoxy derivatives (compound 8) yield 12% .
- Physicochemical Properties: The target compound’s diallyl group increases rotatable bond count (7 vs. Lipophilicity (XLogP3 ~3.1 in diethyl analog) suggests moderate membrane permeability, but diallyl’s electron-rich structure may alter solubility .
Research Findings and Hypotheses
Antifungal and Antibacterial Potential
- LMM5 and LMM11 () inhibit Candida albicans via thioredoxin reductase, implying that the target compound’s sulfamoyl group could similarly engage enzyme active sites .
- HSGN-238’s 5-chlorothiophen-2-yl and trifluoromethoxy groups () correlate with antibacterial activity against Neisseria gonorrhoeae, suggesting the target compound’s chlorothiophene moiety may enhance pathogen targeting .
Structural Activity Relationships (SAR)
- Sulfamoyl Flexibility : Diallyl’s conformational freedom may improve binding to flexible enzyme pockets compared to rigid substituents (e.g., benzyl in LMM5) .
Q & A
Q. What are the common synthetic routes for preparing N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(N,N-diallylsulfamoyl)benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions. A representative route includes:
- Step 1 : Formation of 5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-amine via cyclization of thiophene-substituted hydrazides with cyanogen bromide .
- Step 2 : Coupling the oxadiazole amine with 4-(N,N-diallylsulfamoyl)benzoyl chloride in anhydrous tetrahydrofuran (THF) using sodium hydride as a base .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from methanol .
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Cyanogen bromide, MeOH, 0–5°C | 65–70 |
| 2 | NaH, THF, 12 h reflux | 50–55 |
Q. How is the structure of this compound verified post-synthesis?
- Methodological Answer : Structural confirmation employs:
- Spectroscopy :
- 1H/13C NMR : Peaks for diallyl sulfonamide protons (δ 5.2–5.8 ppm, multiplet) and oxadiazole C=N (δ 160–165 ppm) .
- HRMS : Exact mass matching the molecular formula (e.g., [M+H]+ calculated for C₂₁H₂₁ClN₄O₃S₂: 493.08) .
- Elemental Analysis : Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Q. What preliminary biological assays are recommended for evaluating its bioactivity?
- Methodological Answer :
- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Cytotoxicity Screening : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
Advanced Research Questions
Q. How can synthetic yields be optimized for the oxadiazole intermediate?
- Methodological Answer : Yield improvements focus on:
- Catalyst Screening : Use of Lewis acids (e.g., ZnCl₂) to accelerate hydrazide cyclization .
- Solvent Optimization : Replacing methanol with DMF for better solubility of aromatic intermediates .
- Reaction Monitoring : TLC (silica gel, UV detection) to track intermediate formation and minimize side products .
Q. Example Optimization Table :
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Methanol, no catalyst | 65 | 92 |
| DMF, ZnCl₂ (5 mol%) | 82 | 98 |
Q. What strategies resolve contradictions in biological activity data across similar oxadiazole derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies :
- Compare substituent effects (e.g., chloro vs. fluoro at thiophene position) on antimicrobial potency .
- Use molecular docking to assess binding affinity to target enzymes (e.g., E. coli dihydrofolate reductase) .
- Experimental Replication : Validate assays under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .
Q. How can computational methods aid in designing derivatives with enhanced stability?
- Methodological Answer :
- DFT Calculations : Predict thermodynamic stability of oxadiazole ring conformers and electron-withdrawing group effects .
- Degradation Modeling : Simulate hydrolysis pathways of the diallyl sulfonamide group under physiological conditions .
- ADMET Prediction : Use tools like SwissADME to optimize logP (<3) and polar surface area (>80 Ų) for bioavailability .
Data Contradiction Analysis
Q. Why do similar oxadiazole derivatives exhibit divergent antitumor activities?
- Methodological Answer : Discrepancies arise from:
- Substituent Position : Meta-substituted benzamides show higher DNA intercalation than para-substituted analogs .
- Cellular Uptake : Lipophilicity (logP) differences impact membrane permeability; e.g., diallyl sulfonamide (logP 2.1) vs. methyl sulfonamide (logP 1.4) .
- Metabolic Stability : Thiophene chlorination reduces CYP450-mediated deactivation compared to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
